molecular formula C8H11NO2 B067865 3-(PYRIDIN-4-YLOXY)PROPAN-1-OL CAS No. 193002-09-4

3-(PYRIDIN-4-YLOXY)PROPAN-1-OL

Cat. No.: B067865
CAS No.: 193002-09-4
M. Wt: 153.18 g/mol
InChI Key: HLWIOFLZKFTSHE-UHFFFAOYSA-N
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Description

1-Propanol,3-(4-pyridinyloxy)-(9CI) is a chemical compound with the molecular formula C8H11NO2. It is characterized by the presence of a pyridine ring attached to a propanol chain through an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol,3-(4-pyridinyloxy)-(9CI) typically involves the reaction of 4-hydroxypyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanol,3-(4-pyridinyloxy)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 4-hydroxypyridine and 1-propanol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-pyridinecarboxylic acid or 4-pyridyl ketone.

    Reduction: Formation of 3-(4-piperidinyloxy)-1-propanol.

    Substitution: Formation of 4-hydroxypyridine and 1-propanol.

Scientific Research Applications

1-Propanol,3-(4-pyridinyloxy)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanol,3-(4-pyridinyloxy)-(9CI) involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the propanol chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanol,3-(2-pyridinyloxy)-(9CI)
  • 1-Propanol,3-(3-pyridinyloxy)-(9CI)
  • 1-Propanol,3-(4-piperidinyloxy)-(9CI)

Uniqueness

1-Propanol,3-(4-pyridinyloxy)-(9CI) is unique due to the position of the pyridine ring and the ether linkage, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-pyridin-4-yloxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWIOFLZKFTSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloropyridine (7 g, 47 mmol), ethylene glycol (17.9 g, 235 mmol) and sodium hydroxide (4.67 g, 195 mmol) in DMSO (80 ml) was heated at 100° C. for 24 hours. Most of the solvent was removed by evaporation and the residue was diluted with ice water. The aqueous mixture was extracted with ethyl acetate, the extracts combined, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol mixtures (100/0 increasing to 97/3) to give 4-(3-hydroxypropoxy)pyridine (3.2 g, 45%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

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